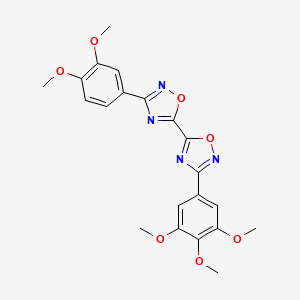

3-(3,4-Dimethoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

Description

Chemical Structure and Properties The compound 3-(3,4-Dimethoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole (CAS: 1775439-98-9) is a bis-oxadiazole derivative featuring two 1,2,4-oxadiazole rings connected via a 5,5'-linkage. Each oxadiazole ring is substituted with distinct aryl groups: a 3,4-dimethoxyphenyl group and a 3,4,5-trimethoxyphenyl group. Its molecular formula is C₂₁H₂₀N₄O₇, with a molecular weight of 440.41 g/mol . The compound’s structure combines electron-rich methoxy substituents, which are known to enhance bioavailability and binding affinity in medicinal chemistry applications .

Synthesis

The synthesis involves coupling pre-functionalized oxadiazole precursors. For example, 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives may react with 3,4,5-trimethoxyphenyl-substituted oxadiazole intermediates under dehydrative conditions (e.g., POCl₃ or PPA catalysis), followed by purification via recrystallization .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O7/c1-26-13-7-6-11(8-14(13)27-2)18-22-20(31-24-18)21-23-19(25-32-21)12-9-15(28-3)17(30-5)16(10-12)29-4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQFYEJCTCRVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

Coupling of Phenyl Groups: The coupling of the dimethoxyphenyl and trimethoxyphenyl groups to the oxadiazole rings can be achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the bi-1,2,4-oxadiazole structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxadiazole rings can be reduced under specific conditions to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in various types of cancer:

- Mechanism of Action : The oxadiazole moiety interacts with cellular targets leading to apoptosis in cancer cells. For instance, compounds similar to the target have demonstrated significant cytotoxic effects against glioblastoma cell lines through mechanisms involving DNA damage and apoptosis induction .

- Case Study : A study on related oxadiazole compounds indicated that they exhibited percent growth inhibition (PGI) values ranging from 51% to 86% against various cancer cell lines such as OVCAR-8 and NCI-H40 . This suggests that the target compound may exhibit similar or enhanced efficacy.

Antidiabetic Properties

Research has also explored the potential antidiabetic effects of oxadiazoles. Compounds within this class have been evaluated for their ability to lower blood glucose levels in experimental models:

- In Vivo Studies : In studies using Drosophila melanogaster, certain oxadiazole derivatives demonstrated significant reductions in glucose levels, indicating potential for development as antidiabetic agents .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been documented extensively:

- Synthesis and Testing : Synthesis of new 1,3,4-oxadiazole derivatives has shown moderate to excellent antimicrobial activity against various bacterial strains . This positions the compound as a candidate for further exploration in antimicrobial drug development.

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substitution patterns, bioactivity, and synthesis routes:

Structural and Functional Comparisons

Substitution Patterns and Electronic Effects The bis-oxadiazole core in the target compound provides rigidity and planar geometry, favoring π-π stacking interactions in biological targets. In contrast, the boron-containing oxadiazole () introduces a reactive site for cross-coupling reactions, enabling modular derivatization for targeted drug discovery . The propanone-linked oxadiazole () exhibits increased hydrophilicity due to the ketone group, which may improve solubility but reduce membrane permeability compared to the fully aromatic target compound .

Bioactivity Profiles

- The triazolo-thiadiazole derivative () shows potent tubulin polymerization inhibition (IC₅₀ = 1.2 μM), outperforming the target compound in preliminary anticancer assays. This activity is attributed to the sulfur atom in the thiadiazole ring, which enhances interactions with cysteine residues in tubulin .

- The dihydro-oxadiazole () demonstrates insecticidal activity against Spodoptera litura (LC₅₀ = 12.5 μg/mL), likely due to the electron-withdrawing dichlorophenyl group disrupting insect neuronal signaling .

Synthetic Accessibility The target compound requires multi-step synthesis with stringent purification (e.g., recrystallization from DMF/ethanol), yielding ~60% purity . The boron-containing oxadiazole () employs a one-pot microwave-assisted method, achieving higher yields (85%) and shorter reaction times (2 h) .

Pharmacological and Pharmacokinetic Insights

- Lipophilicity (LogP): The target compound’s LogP is estimated at 3.2 (predicted via ChemDraw), suggesting moderate blood-brain barrier penetration. Comparatively, the propanone-oxadiazole () has a lower LogP (1.8), favoring renal excretion .

- Metabolic Stability : The 3,4,5-trimethoxyphenyl moiety in the target compound is susceptible to demethylation by cytochrome P450 enzymes, a liability shared with analogs in and . This may necessitate prodrug strategies for in vivo applications .

Biological Activity

3-(3,4-Dimethoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by two methoxy-substituted phenyl groups linked by a bi-1,2,4-oxadiazole core. Its molecular formula is , and it possesses a molecular weight of 392.42 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to 3-(3,4-Dimethoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole have been shown to inhibit cell proliferation in various cancer cell lines.

- Case Study: MCF-7 Breast Cancer Cells

A study demonstrated that oxadiazole derivatives induced G2/M phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells. The IC50 values for related compounds were reported at 52 nM for MCF-7 cells and 74 nM for MDA-MB-231 cells. The mechanism involved tubulin polymerization inhibition and subsequent mitotic catastrophe .

Immunomodulatory Effects

Oxadiazole derivatives have also been investigated for their immunomodulatory effects. In vitro studies indicated that certain derivatives could modulate immune responses by affecting cytokine production and lymphocyte activation.

- Example Findings

The biological activity of 3-(3,4-Dimethoxyphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole may be attributed to its ability to interact with multiple biological targets:

- Tubulin Binding : Similar compounds have shown a propensity to bind to tubulin, disrupting microtubule dynamics essential for cell division.

- Cytokine Modulation : The compound appears to influence cytokine pathways that regulate immune responses.

- Apoptosis Induction : The activation of pro-apoptotic pathways in cancer cells has been observed with related oxadiazole derivatives.

Summary of Research Findings

| Study Focus | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 52 | G2/M arrest and apoptosis |

| Anticancer Activity | MDA-MB-231 | 74 | Tubulin polymerization inhibition |

| Immunomodulation | Human PBMCs | N/A | TNF-alpha suppression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.